N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of an aminopropyl group attached to a hydroxybenzamide structure, with the hydrochloride salt form enhancing its solubility in water. This compound is utilized in research due to its unique chemical properties and potential for various modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride involves its interaction with various molecular targets. The aminopropyl group allows for binding to anionic sites on proteins and enzymes, facilitating modifications and interactions. The hydroxybenzamide structure can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)triethoxysilane
- N-(3-Aminopropyl)acrylamide
Uniqueness
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is unique due to its combination of an aminopropyl group and a hydroxybenzamide structure. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-hydroxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13;/h1-2,4-5,13H,3,6-7,11H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCYWHXICHBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.